2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole
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Overview
Description
2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole is a complex organic compound characterized by its unique cyclopenta[c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring, which can be achieved through the reaction of a suitable dicarbonyl compound with an amine under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the cyclopenta[c]pyrrole core. This step often requires the use of strong acids or bases to facilitate ring closure.
Introduction of the Methanoiminomethano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a basic five-membered ring structure.
Cyclopenta[c]pyrrole: Lacks the methanoiminomethano group but shares the core structure.
2-Methylpyrrole: Similar in having a methyl group but lacks the complex ring system.
Uniqueness
2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole is unique due to its complex fused ring system and the presence of the methanoiminomethano group, which imparts distinct chemical reactivity and potential for diverse applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-methyl-3,7-diazatricyclo[3.3.3.01,5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-12-7-9-3-2-4-10(9,8-12)6-11-5-9/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMZLTZZBMNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23CCCC2(C1)CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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